2-Chloro-5-(trifluoromethyl)phenylacetic acid
Overview
Description
2-Chloro-5-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H6ClF3O2. It is characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Scientific Research Applications
2-Chloro-5-(trifluoromethyl)phenylacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts acylation reaction, where a chloroacetyl chloride is reacted with a trifluoromethylbenzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions, followed by purification steps such as recrystallization or distillation to obtain the desired product in high purity. The reaction conditions are optimized to ensure maximum yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Mechanism of Action
The mechanism of action of 2-Chloro-5-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can result in the modulation of biological processes, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)benzoic acid
- 2’-Chloro-5’-(trifluoromethyl)acetophenone
- 5-Chloro-2-(trifluoromethyl)phenylacetic acid
Uniqueness
2-Chloro-5-(trifluoromethyl)phenylacetic acid is unique due to the specific positioning of the chloro and trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2-[2-chloro-5-(trifluoromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c10-7-2-1-6(9(11,12)13)3-5(7)4-8(14)15/h1-3H,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKWZFJSOMUXLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380782 | |
Record name | 2-Chloro-5-(trifluoromethyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22893-39-6 | |
Record name | 2-Chloro-5-(trifluoromethyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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